molecular formula C17H18O2 B2629890 4-Ethylphenyl 4-ethylbenzenecarboxylate CAS No. 104899-04-9

4-Ethylphenyl 4-ethylbenzenecarboxylate

Cat. No. B2629890
CAS RN: 104899-04-9
M. Wt: 254.329
InChI Key: FOYBYRMCNLYRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethylphenyl 4-ethylbenzenecarboxylate” is a chemical compound with the molecular formula C17H18O2 . It is also known as "Benzoic acid, 4-ethyl-, 4-ethylphenyl ester" .


Synthesis Analysis

The synthesis of “4-Ethylphenyl 4-ethylbenzenecarboxylate” can be achieved from 4-Ethylphenol and carbon monoxide .


Molecular Structure Analysis

The molecular structure of “4-Ethylphenyl 4-ethylbenzenecarboxylate” consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 254.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylphenyl 4-ethylbenzenecarboxylate” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Lignan Conjugates

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized, showing significant antibacterial, antifungal, and antioxidant activities. These findings suggest potential applications in pharmaceutical development (Raghavendra et al., 2016).

Nitrophenyl Group Grafting

Research demonstrated the successful grafting of 4-nitrophenyl groups onto carbon or metallic surfaces without electrochemical induction, leading to the spontaneous formation of multilayer coatings. This process has implications for surface modification and material science applications (Adenier et al., 2005).

Catalytic Applications

Ethylene Hydrophenylation

Studies on Pt(II) complexes revealed a tunable switch for catalyst selectivity in ethylene hydrophenylation, affecting the production of alkyl- and vinylbenzene. This research highlights the role of bipyridyl substituents and metal identity in catalysis, offering insights into the design of efficient catalysts for industrial processes (McKeown et al., 2013).

Environmental and Analytical Chemistry

Removal of Organic Compounds

Modified graphene oxide nanoparticles were investigated for their ability to remove toluene, ethylbenzene, and xylenes from aqueous solutions. The study provides a foundation for the development of effective water treatment technologies using nano-sorbents (Azizi et al., 2016).

Quantum Chemical Modeling

Ethylbenzene Dehydrogenase Activity

Quantum chemical modeling was employed to predict the reactivity of ethylbenzene dehydrogenase with various substrates. This approach offers a quantitative understanding of enzymatic reactions at the molecular level, contributing to the fields of biochemistry and enzyme engineering (Szaleniec et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 4-Ethylphenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on 4-Ethylphenol, a related compound, suggests that it may have implications for neurological health, particularly in relation to autism . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol .

properties

IUPAC Name

(4-ethylphenyl) 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBYRMCNLYRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.